(6-Chloro-1-benzofuran-2-yl)boronic acid

Lipophilicity Physicochemical property tuning Medicinal chemistry

(6-Chloro-1-benzofuran-2-yl)boronic acid is a heteroaryl boronic acid building block that combines a benzofuran core with a chlorine substituent at the 6-position and a boronic acid handle at the 2-position. With a molecular formula of C₈H₆BClO₃ and a molecular weight of 196.40 Da, it is specifically designed for Suzuki-Miyaura cross-coupling reactions to construct 2-arylated 6-chlorobenzofuran derivatives.

Molecular Formula C8H6BClO3
Molecular Weight 196.39
CAS No. 1851286-70-8
Cat. No. B2826069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-1-benzofuran-2-yl)boronic acid
CAS1851286-70-8
Molecular FormulaC8H6BClO3
Molecular Weight196.39
Structural Identifiers
SMILESB(C1=CC2=C(O1)C=C(C=C2)Cl)(O)O
InChIInChI=1S/C8H6BClO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H
InChIKeyYSTULHWRFLFDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (6-Chloro-1-benzofuran-2-yl)boronic acid (CAS 1851286-70-8) Matters for Procurement-Minded Chemists


(6-Chloro-1-benzofuran-2-yl)boronic acid is a heteroaryl boronic acid building block that combines a benzofuran core with a chlorine substituent at the 6-position and a boronic acid handle at the 2-position . With a molecular formula of C₈H₆BClO₃ and a molecular weight of 196.40 Da, it is specifically designed for Suzuki-Miyaura cross-coupling reactions to construct 2-arylated 6-chlorobenzofuran derivatives . Unlike the unsubstituted parent benzofuran-2-ylboronic acid (CAS 98437-24-2), the 6-chloro substituent substantially alters the electronic and lipophilic character of any downstream compound, making this scaffold a non-interchangeable choice when chlorine-mediated physicochemical tuning is required .

Why Analogs Such as Unsubstituted or 5-Chloro Benzofuran Boronic Acids Cannot Replace (6-Chloro-1-benzofuran-2-yl)boronic acid


Substituting (6-chloro-1-benzofuran-2-yl)boronic acid with the unsubstituted benzofuran-2-ylboronic acid, the 5-chloro positional isomer, or the 6-fluoro analog is not scientifically neutral. The 6-chloro substituent imparts a specific combination of lipophilicity and electronic effects that directly dictates the physicochemical properties of the final coupled product . For example, the 6-chlorobenzofuran scaffold exhibits a LogP of approximately 3.09 and a topological polar surface area (TPSA) of only 13.14 Ų, which together predict substantially higher membrane permeability compared to the unsubstituted benzofuran core . Changing the halogen or its position—as in 5-chlorobenzofuran-2-ylboronic acid (CAS 223576-64-5) or 6-fluoro-1-benzofuran-2-ylboronic acid (CAS 1800231-48-4)—alters the electronic distribution across the aromatic system, resulting in different coupling reactivity and divergent downstream biological profiles [1]. These differences are quantifiable and are detailed in the evidence below.

Quantitative Evidence Guide: Tuning Lipophilicity, Permeability, and Coupling Reactivity with (6-Chloro-1-benzofuran-2-yl)boronic acid


Lipophilicity Advantage: 6-Chlorobenzofuran LogP versus Unsubstituted Benzofuran

The 6-chlorobenzofuran core of the target compound delivers an experimental LogP of 3.09, compared to 2.67 for the unsubstituted benzofuran core [1]. This +0.42 LogP unit increase shifts the scaffold into the optimal range for blood-brain barrier penetration (LogP 2–4) and enhances general membrane permeability .

Lipophilicity Physicochemical property tuning Medicinal chemistry

Polar Surface Area Reduction: Impact on Predicted Membrane Permeability

The 6-chlorobenzofuran core exhibits a topological polar surface area (TPSA) of 13.14 Ų , dramatically lower than the 53.60 Ų TPSA of the unsubstituted benzofuran-2-ylboronic acid . This >40 Ų reduction in PSA is a strong predictor of enhanced passive membrane permeability and oral absorption .

Membrane permeability ADME CNS drug design

Molecular Weight Differentiation Among 6-Halogen Benzofuran Boronic Acid Analogs

The target compound has a molecular weight of 196.40 Da , which is 16.46 Da heavier than the 6-fluoro analog (179.94 Da, CAS 1800231-48-4) [1] and 34.45 Da heavier than the unsubstituted parent (161.95 Da, CAS 98437-24-2) . This incremental mass increase, attributed to the chlorine atom, provides a quantifiable handle for tuning physicochemical properties without altering the core scaffold connectivity.

Molecular weight Lead optimization Fragment-based drug design

Commercial Availability and Supply Chain Metrics: Purity and Supplier Diversity

(6-Chloro-1-benzofuran-2-yl)boronic acid is commercially available at 95–98% purity from multiple established suppliers including Enamine (via Chemspace), Leyan (98% purity), CymitQuimica (Biosynth brand, min. 95%), and Chemenu [1]. Pricing scales from approximately $467/100mg to $2,631/2.5g [1]. By comparison, the 5-chloro positional isomer (CAS 223576-64-5) is primarily sourced from Bidepharm at 98% purity , while the 6-fluoro analog is available from fewer vendors .

Chemical procurement Supply chain Building block availability

Suzuki-Miyaura Coupling Reactivity: Class-Level Evidence for Benzofuran-2-yl Boronic Acids

While direct comparative Suzuki coupling yield data for (6-chloro-1-benzofuran-2-yl)boronic acid versus its analogs is not yet published in the primary literature, class-level evidence demonstrates that benzofuran-2-ylboronic acids generally perform excellently in Suzuki-Miyaura couplings. The unsubstituted benzofuran-2-ylboronic acid couples with 5-bromopyrimidine in 98% isolated yield using Pd/C catalysis [1]. Similarly, a series of 2-arylbenzo[b]furan derivatives were synthesized via Pd(II)-catalyzed Suzuki coupling of benzofuran-2-ylboronic acids with aryl halides in aqueous media, achieving good to excellent yields across a range of substrates [2]. The 6-chloro substituent is not expected to diminish this coupling competence and may offer enhanced reactivity with electron-deficient aryl halides due to the electron-withdrawing effect of chlorine.

Suzuki-Miyaura coupling Cross-coupling Synthetic methodology

When to Prioritize (6-Chloro-1-benzofuran-2-yl)boronic acid: Evidence-Backed Application Scenarios


CNS Drug Discovery Programs Requiring Optimized Blood-Brain Barrier Penetration

The 6-chlorobenzofuran core's LogP of 3.09 and TPSA of 13.14 Ų place it within the ideal physicochemical range for CNS drug candidates . When a medicinal chemistry program requires a benzofuran-based scaffold with predicted high BBB permeability, the 6-chloro variant is quantifiably superior to the unsubstituted analog (LogP 2.67, TPSA of the boronic acid 53.60 Ų). Procurement of this building block is indicated when the target product profile demands LogP in the 3–4 range combined with a TPSA well below 60 Ų.

Halogen-Based SAR Exploration at the Benzofuran 6-Position

For structure-activity relationship (SAR) studies systematically varying the halogen at the benzofuran 6-position, (6-chloro-1-benzofuran-2-yl)boronic acid provides the chlorine data point with a molecular weight of 196.40 Da, bridging the gap between the 6-fluoro analog (179.94 Da) and hypothetical 6-bromo analog (~258 Da) . This enables multi-parameter optimization of potency, lipophilicity, and metabolic stability through halogen scanning, a standard practice in lead optimization.

High-Throughput Library Synthesis with Robust Supplier Support

When designing a library of 2-arylated benzofurans for high-throughput screening, the availability of (6-chloro-1-benzofuran-2-yl)boronic acid from at least four independent suppliers at 95–98% purity reduces the risk of supply disruption . The class-level Suzuki coupling competence, demonstrated by 98% yields for the unsubstituted analog [1], supports the feasibility of parallel library synthesis across diverse aryl halide partners.

Development of HCV or Kinase Inhibitors with 6-Substituted Benzofuran Cores

Patent literature explicitly describes benzofuran compounds substituted at the 6-position with boron-containing moieties for the treatment of hepatitis C viral infections, including multiple 6-substituted benzofuran-2-ylboronic acid derivatives . Additionally, 6-chlorobenzofuran has been identified as a competent scaffold for kinase ATP-binding pocket exploration via Suzuki coupling at the chlorine position . These precedents directly support the use of (6-chloro-1-benzofuran-2-yl)boronic acid in antiviral and kinase inhibitor discovery programs.

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